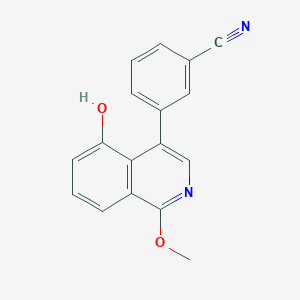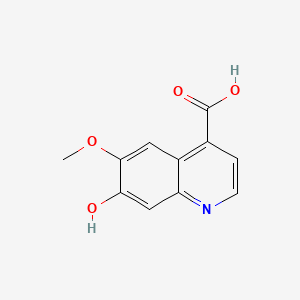
7-Hydroxy-6-methoxyquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with hydroxyl and methoxy functional groups at positions 7 and 6, respectively, and a carboxylic acid group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone intermediates, which are reacted with appropriate reagents under controlled conditions to yield the desired product . Another method involves the use of transition metal-catalyzed reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydroxyl or amino groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
7-Hydroxy-6-methoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects . Additionally, its antioxidant properties can help in scavenging free radicals, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
- 4-Chloro-6-methoxyquinoline-3-carboxylic acid
Comparison: 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For instance, the hydroxyl group at position 7 and the methoxy group at position 6 contribute to its specific reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
7-hydroxy-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-10-4-7-6(11(14)15)2-3-12-8(7)5-9(10)13/h2-5,13H,1H3,(H,14,15) |
Clé InChI |
ITRGVXJLQWWVCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


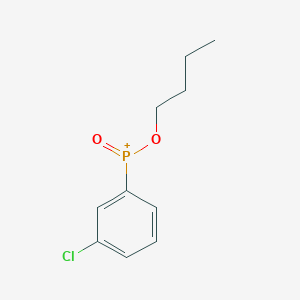
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
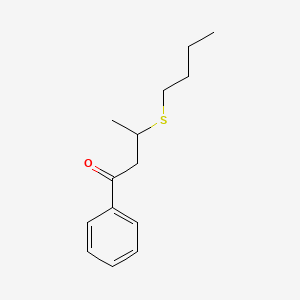
![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
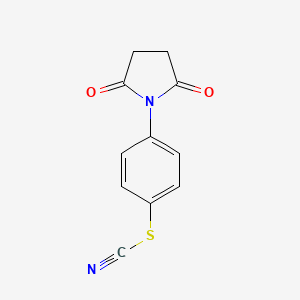
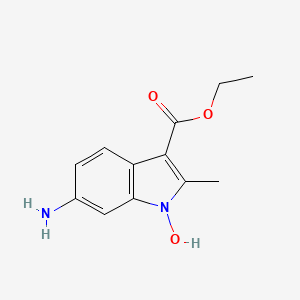
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
![3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole](/img/structure/B12529947.png)
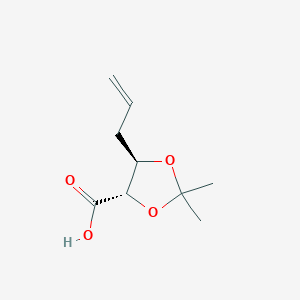
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)
